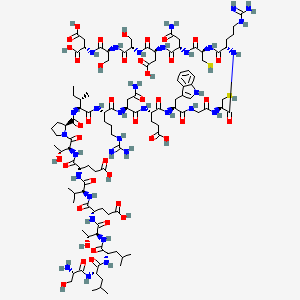

M2e, human

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C107H170N32O41S2 |

|---|---|

Molecular Weight |

2624.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid |

InChI |

InChI=1S/C107H170N32O41S2/c1-11-48(8)81(136-100(174)71-21-16-30-139(71)104(178)83(50(10)144)138-90(164)59(24-27-77(152)153)123-101(175)80(47(6)7)135-89(163)58(23-26-76(150)151)124-103(177)82(49(9)143)137-95(169)61(32-46(4)5)126-91(165)60(31-45(2)3)125-84(158)53(108)40-140)102(176)122-56(20-15-29-116-107(113)114)86(160)128-63(34-72(109)145)92(166)121-57(22-25-75(148)149)88(162)127-62(33-51-38-117-54-18-13-12-17-52(51)54)85(159)118-39-74(147)119-69(43-181)98(172)120-55(19-14-28-115-106(111)112)87(161)134-70(44-182)99(173)129-64(35-73(110)146)93(167)130-65(36-78(154)155)94(168)132-68(42-142)97(171)133-67(41-141)96(170)131-66(105(179)180)37-79(156)157/h12-13,17-18,38,45-50,53,55-71,80-83,117,140-144,181-182H,11,14-16,19-37,39-44,108H2,1-10H3,(H2,109,145)(H2,110,146)(H,118,159)(H,119,147)(H,120,172)(H,121,166)(H,122,176)(H,123,175)(H,124,177)(H,125,158)(H,126,165)(H,127,162)(H,128,160)(H,129,173)(H,130,167)(H,131,170)(H,132,168)(H,133,171)(H,134,161)(H,135,163)(H,136,174)(H,137,169)(H,138,164)(H,148,149)(H,150,151)(H,152,153)(H,154,155)(H,156,157)(H,179,180)(H4,111,112,115)(H4,113,114,116)/t48-,49+,50+,53-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,80-,81-,82-,83-/m0/s1 |

InChI Key |

RTQXWAJLBWSLHM-MCSFJBBVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)N[C@@H](CS)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NCC(=O)NC(CS)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CO)N |

Origin of Product |

United States |

Foundational & Exploratory

The M2e Protein of Influenza A Virus: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the structure, function, and therapeutic potential of the conserved ectodomain of the matrix 2 protein.

Executive Summary

The ectodomain of the matrix 2 protein (M2e) of the influenza A virus presents a compelling target for the development of universal vaccines and novel antiviral therapeutics. Its high degree of conservation across various influenza A strains circumvents the limitations of traditional strain-specific vaccines. This guide provides a detailed technical overview of the M2e protein, encompassing its molecular structure, critical functions in the viral life cycle, and the immunological mechanisms underlying M2e-targeted therapies. Furthermore, it outlines key experimental protocols and presents quantitative data to support research and development efforts in this promising area of infectious disease intervention.

Introduction to the M2 Protein and its Ectodomain (M2e)

The Matrix 2 (M2) protein of influenza A virus is a 97-amino acid, type III integral membrane protein that forms a homotetrameric proton-selective ion channel.[1][2] It is encoded by a spliced mRNA from gene segment 7, which also encodes the matrix protein M1.[3] The M2 protein is composed of three distinct domains: a 23-residue N-terminal ectodomain (M2e), a 19-residue transmembrane domain, and a 54-residue C-terminal cytoplasmic domain.[4][5] While present in only small numbers on the surface of virions, the M2 protein is abundantly expressed on the surface of infected cells, making it accessible to the host immune system.

The M2e domain is of particular interest due to its remarkable sequence conservation among human, avian, and swine influenza A viruses. This conservation is attributed to the overlapping reading frame with the M1 gene and the functional constraints on the M2 protein. This high level of conservation makes M2e a prime candidate for the development of a universal influenza A vaccine, capable of providing broad protection against diverse viral subtypes.

Molecular Structure of M2e

The M2e peptide is 23 amino acids long. While the structure of the full M2 tetramer in the viral membrane has been studied, the precise conformation of the M2e domain in its native state is less defined and appears to be flexible. However, structural studies of M2e complexed with monoclonal antibodies have provided valuable insights. X-ray crystallography of M2e in complex with the Fab fragment of a protective monoclonal antibody revealed that M2e can adopt a defined conformation upon antibody binding. In one such structure, the M2e peptide adopts a β-hairpin-like conformation. Solid-state NMR studies of M2 embedded in lipid bilayers suggest that M2e can adopt a β-strand or, in the presence of cholesterol, an α-helical conformation.

Table 1: Key Structural and Physicochemical Properties of M2e

| Property | Value | Reference |

| Length | 23 amino acids | |

| Location | N-terminus of the M2 protein, extracellular | |

| Key Conserved Residues | Trp15, Cys17, Cys19 | |

| Post-translational Modifications | Disulfide bond between Cys17 and Cys19 (presumed to stabilize the tetramer) |

Function of the M2 Protein and the Role of M2e

The M2 protein plays several crucial roles in the influenza A virus replication cycle. Its primary function is as a proton-selective ion channel, which is essential for viral uncoating and the maturation of viral glycoproteins.

Viral Uncoating

Following endocytosis of the virion into the host cell, the acidic environment of the endosome activates the M2 ion channel. This activation allows protons to flow from the endosome into the interior of the virion. The resulting acidification of the virion interior weakens the interaction between the viral ribonucleoproteins (vRNPs) and the matrix protein 1 (M1), a process critical for the release of the vRNPs into the cytoplasm upon membrane fusion.

Glycoprotein Maturation

In the trans-Golgi network of the infected cell, the M2 ion channel activity prevents the premature conformational change of hemagglutinin (HA) in the acidic environment of this compartment. This is particularly important for highly pathogenic avian influenza viruses whose HA is cleaved intracellularly.

Virus Assembly and Budding

The M2 protein is also involved in the assembly and budding of new virions. The cytoplasmic tail of M2 interacts with M1, and the amphipathic helix in the cytoplasmic domain is thought to induce membrane curvature, leading to the scission of the budding virion from the host cell membrane.

While the direct function of the M2e domain itself is not fully elucidated, it is essential for the proper orientation of the M2 protein in the membrane and is the primary target of the host antibody response against M2.

M2e as a Target for Universal Influenza Vaccines and Therapeutics

The high degree of conservation of the M2e sequence makes it an attractive target for the development of universal influenza A vaccines and antibody-based therapies.

Mechanism of M2e-Mediated Immunity

Immunity against M2e is primarily antibody-mediated and does not typically involve virus neutralization. Instead, anti-M2e antibodies, predominantly of the IgG isotype, bind to M2e expressed on the surface of infected cells. The Fc portion of these antibodies then engages with Fcγ receptors (FcγR) on immune effector cells, such as alveolar macrophages and natural killer (NK) cells. This interaction triggers antibody-dependent cell-mediated cytotoxicity (ADCC) and antibody-dependent cellular phagocytosis (ADCP), leading to the elimination of infected cells and a reduction in viral replication.

Caption: Mechanism of M2e-specific IgG-mediated immunity.

M2e-Based Vaccine Candidates

Numerous strategies have been employed to develop M2e-based vaccines, aiming to overcome the poor immunogenicity of the small M2e peptide. These approaches include:

-

Virus-Like Particles (VLPs): Displaying multiple copies of M2e on the surface of VLPs, such as those derived from hepatitis B core antigen or baculovirus, enhances its immunogenicity.

-

Carrier Proteins: Genetically fusing M2e to larger carrier proteins, like flagellin or bacterial outer membrane proteins, can also boost the immune response.

-

Peptide Nanoparticles: Self-assembling peptide nanoparticles incorporating the M2e epitope have shown promise in inducing protective antibody responses.

-

Recombinant Viruses: Live-attenuated influenza viruses engineered to express tandem repeats of M2e can induce robust anti-M2e immunity.

Table 2: Representative Preclinical M2e Vaccine Efficacy Data

| Vaccine Platform | Animal Model | Challenge Virus | Outcome | Reference |

| M2e-VLP (Hepatitis B core) | Mice | Influenza A/PR/8/34 (H1N1) | Reduced viral lung titers, protection from lethal challenge | |

| M2e-Flagellin fusion protein | Mice | Influenza A/PR/8/34 (H1N1) | Induced high anti-M2e IgG titers, protection | |

| M2e-nanoparticles | Mice | H1N1 and H7N9 | Complete protection against lethal challenge | |

| Anti-Clec9A-M2e conjugate | Mice | Influenza A/PR/8/34 (H1N1) | Sustained antibody response and protection after a single shot |

Experimental Protocols

Expression and Purification of Recombinant M2e Fusion Proteins

A common method for producing M2e antigens for vaccine studies involves expressing them as fusion proteins in E. coli.

-

Gene Synthesis and Cloning: The gene encoding the M2e peptide, often in tandem repeats, is synthesized and cloned into an expression vector (e.g., pRSET B) containing a fusion partner (e.g., influenza nucleoprotein (NP)) and a purification tag (e.g., His-tag).

-

Transformation: The recombinant plasmid is transformed into a suitable E. coli expression strain, such as BL21(DE3).

-

Protein Expression: The bacterial culture is grown to a mid-log phase, and protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Purification: Cells are harvested, lysed, and the recombinant protein is purified from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins).

-

Protein Characterization: The purity and identity of the protein are confirmed by SDS-PAGE and Western blotting using anti-M2e or anti-tag antibodies.

Caption: Experimental workflow for recombinant M2e fusion protein production.

Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies

ELISA is a standard method to quantify M2e-specific antibodies in the sera of immunized animals.

-

Coating: 96-well microtiter plates are coated with a synthetic M2e peptide (e.g., 5 µg/mL in PBS) overnight at 4°C.

-

Blocking: Unbound sites are blocked with a blocking buffer (e.g., 0.25% gelatin in PBST) to prevent non-specific antibody binding.

-

Sample Incubation: Serial dilutions of serum samples are added to the wells and incubated.

-

Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody specific for the primary antibody isotype (e.g., anti-mouse IgG) is added.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is stopped with an acid solution.

-

Measurement: The optical density is measured at a specific wavelength (e.g., 450 nm) using a plate reader. The antibody titer is determined as the reciprocal of the highest dilution giving a signal above the background.

In Vivo Virus Challenge Studies

Animal models, typically mice, are used to evaluate the protective efficacy of M2e-based vaccines.

-

Immunization: Groups of mice are immunized with the vaccine candidate according to a specific schedule (e.g., two doses, three weeks apart). A control group receives a placebo (e.g., PBS).

-

Challenge: At a set time point after the final immunization, mice are challenged intranasally with a lethal or sub-lethal dose of a specific influenza A virus strain.

-

Monitoring: Mice are monitored daily for weight loss and survival for a defined period (e.g., 14 days).

-

Viral Titer Determination: At specific time points post-challenge, a subset of mice may be euthanized, and their lungs harvested to determine viral titers by plaque assay or TCID50 assay on MDCK cells.

-

Histopathology: Lung tissues may be collected for histopathological analysis to assess the degree of inflammation and tissue damage.

Challenges and Future Directions

Despite the promise of M2e-based universal vaccines, several challenges remain. The inherent low immunogenicity of the M2e peptide requires innovative vaccine platforms and potent adjuvants to elicit a robust and durable immune response. Furthermore, the variability in the M2e sequence, although limited, needs to be considered in vaccine design to ensure broad coverage against circulating and emerging strains. The development of M2e-specific monoclonal antibody cocktails is a promising therapeutic strategy that may offer broad protection and resistance to viral escape.

Future research will likely focus on optimizing vaccine delivery systems, developing novel adjuvants, and designing multi-epitope vaccines that combine M2e with other conserved influenza antigens to induce both humoral and cellular immunity. Continued investigation into the structural basis of M2e recognition by the immune system will further guide the rational design of next-generation universal influenza vaccines and therapeutics.

Conclusion

The M2e protein of influenza A virus represents a critical target in the quest for a universal influenza vaccine. Its conserved nature offers a significant advantage over the highly variable surface glycoproteins targeted by current vaccines. Through a deeper understanding of its structure, function, and the immunological mechanisms of M2e-targeted immunity, researchers and drug developers can continue to advance novel and broadly protective strategies to combat the global threat of influenza. The data and protocols presented in this guide serve as a valuable resource for these ongoing efforts.

References

- 1. mdpi.com [mdpi.com]

- 2. Vaccination with M2e-Based Multiple Antigenic Peptides: Characterization of the B Cell Response and Protection Efficacy in Inbred and Outbred Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structure of the Extracellular Domain of Matrix Protein 2 of Influenza A Virus in Complex with a Protective Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

conservation of M2e sequence across human influenza strains

An In-depth Technical Guide on the Conservation of the M2e Sequence Across Human Influenza Strains

Introduction

Influenza A viruses pose a persistent global health threat, primarily due to their capacity for rapid evolution through antigenic drift and shift.[1] This continuous evolution, particularly in the surface glycoproteins hemagglutinin (HA) and neuraminidase (NA), necessitates the annual reformulation of seasonal vaccines to match circulating strains.[2][3] In the quest for a "universal" influenza vaccine that provides broad, long-lasting protection against diverse strains, researchers have focused on highly conserved viral proteins.[4][5]

Among the most promising targets is the extracellular domain of the Matrix 2 protein (M2e). The M2 protein is a proton-selective ion channel embedded in the viral envelope, playing a critical role in the viral life cycle. Its ectodomain, M2e, is a 23-amino acid peptide that exhibits a remarkable degree of sequence conservation across virtually all human influenza A virus subtypes. This high level of conservation makes it an attractive antigen for inducing broadly cross-protective immunity.

This technical guide provides a comprehensive overview of M2e sequence conservation in human influenza A strains. It is intended for researchers, scientists, and drug development professionals, offering quantitative data on sequence variability, detailed experimental methodologies for conservation analysis, and visualizations of key pathways and workflows.

M2 Protein: Structure and Function

The Matrix 2 (M2) protein is a 97-amino acid, type III transmembrane protein that assembles into a tetramer to form a functional ion channel. It is encoded by gene segment 7 of the influenza A virus genome, which also encodes the Matrix 1 (M1) protein through alternative splicing. The M2 protein can be divided into three distinct domains:

-

N-Terminal Ectodomain (M2e): A 23-residue peptide (amino acids 2-24) exposed on the exterior of the viral or infected cell membrane. This is the primary target for antibody-mediated immunity.

-

Transmembrane Domain: A 19-residue alpha-helical segment that forms the pore of the ion channel. Key residues like Histidine-37 and Tryptophan-41 are critical for its proton-channel activity.

-

C-Terminal Cytoplasmic Tail: A 54-residue domain that extends into the interior of the virion or host cell cytoplasm and is involved in viral budding and assembly.

The primary function of the M2 ion channel is to facilitate viral uncoating following entry into the host cell. As the endosome acidifies, the M2 channel allows protons to flow into the virion, disrupting the interaction between the M1 protein and the viral ribonucleoprotein complexes (vRNPs) and priming them for release into the cytoplasm. While only a small number of M2 molecules (20-60 per virion) are present on the viral particle, the protein is abundantly expressed on the surface of infected host cells, making M2e accessible to the immune system.

M2e Sequence Conservation: Data and Analysis

The high degree of M2e sequence conservation is attributed to several factors:

-

Genetic Constraint: The M gene uses overlapping reading frames to encode both M1 and M2. Specifically, the nucleotides encoding the first 9 amino acids of M2e are shared with M1 in the same reading frame, while those for amino acids 10-23 overlap with the M1 coding sequence in a different reading frame. Since M1 is one of the most conserved influenza proteins, this genetic arrangement severely restricts the mutational capacity of M2e.

-

Functional Constraint: The structural integrity required for the M2 protein to form a stable tetrameric ion channel imposes limitations on amino acid substitutions within the M2e region. Highly conserved cysteine residues at positions 17 and 19, for example, form disulfide bonds that stabilize the tetramer.

-

Low Immune Pressure: During natural infection, M2e is poorly immunogenic, inducing weak and short-lived antibody responses. This lack of strong immune selection pressure means there is little evolutionary drive for the virus to alter the M2e sequence to escape host immunity.

Data Presentation

Analysis of thousands of influenza A virus sequences has established consensus M2e sequences for viruses from different host species. While highly conserved, variations do exist, most notably between the long-circulating human strains and avian-like strains, such as the one that caused the 2009 H1N1 pandemic.

Table 1: M2e Consensus Sequences in Human, Avian, and Swine Influenza A Viruses This table presents the consensus amino acid sequences for the M2e protein (residues 2-24) derived from large-scale sequence analyses. The "Human (pre-2009)" sequence represents the canonical sequence found in human seasonal H1N1, H2N2, and H3N2 viruses, while the "Human (H1N1pdm09)" sequence is of avian-like swine origin. Differences from the pre-2009 human consensus are highlighted.

| Host/Lineage | M2e Amino Acid Sequence (Residues 2-24) | Source(s) |

| Human (pre-2009) | SLLTEVETPIRNEWGCRCNDSSD | |

| Human (H1N1pdm09) | SLLTEVETPTRSEWECRCSDSSD | |

| Avian | SLLTEVETPTRNEWECRCSDSSD | |

| Swine (North American) | SLLTEVETPIRNEWECRCSDSSD | |

| Swine (Eurasian) | SLLTEVETPTRSEWECRCSDSSD |

Table 2: Frequency of Amino Acid Variations in Human M2e Sequences This table summarizes the mutation frequency at each position of the M2e peptide based on an analysis of 14,588 human influenza A M2 sequences. The data highlights the remarkable conservation of the N-terminal region.

| Position | Consensus Amino Acid | Variation Frequency (%) | Notable Variants | Source(s) |

| 2 | S (Serine) | < 1% | - | |

| 3 | L (Leucine) | < 1% | - | |

| 4 | L (Leucine) | < 1% | - | |

| 5 | T (Threonine) | < 1% | - | |

| 6 | E (Glutamic Acid) | < 1% | - | |

| 7 | V (Valine) | < 1% | - | |

| 8 | E (Glutamic Acid) | < 1% | - | |

| 9 | T (Threonine) | < 1% | - | |

| 10 | P (Proline) | ~2% | S | |

| 11 | I (Isoleucine) | ~15% | T | |

| 12 | R (Arginine) | < 1% | - | |

| 13 | N (Asparagine) | ~15% | S | |

| 14 | E (Glutamic Acid) | < 1% | - | |

| 15 | W (Tryptophan) | < 1% | - | |

| 16 | G (Glycine) | ~15% | E | |

| 17 | C (Cysteine) | < 1% | - | |

| 18 | R (Arginine) | < 1% | - | |

| 19 | C (Cysteine) | < 1% | - | |

| 20 | N (Asparagine) | ~15% | S | |

| 21 | D (Aspartic Acid) | < 1% | - | |

| 22 | S (Serine) | < 1% | - | |

| 23 | S (Serine) | < 1% | - | |

| 24 | D (Aspartic Acid) | < 1% | - |

The core epitope SLLTE is present in approximately 97-98% of all human, swine, and avian influenza A viruses. The most significant variations occur at positions 11, 13, 16, and 20, which differentiate the "human-like" M2e from the "avian-like" M2e sequence. The emergence of the H1N1pdm09 virus, which carried an avian-like M2e, underscored the importance of including multiple M2e variants in a universal vaccine design to ensure broad coverage.

Experimental Protocols for M2e Analysis

Assessing the conservation of M2e involves both genetic sequencing to determine the primary amino acid sequence and functional assays to confirm antibody recognition and protein expression.

Protocol: M Gene Sequencing and Phylogenetic Analysis

Objective: To determine the M2e sequence of influenza A virus isolates and analyze their evolutionary relationship.

Methodology:

-

Sample Collection and RNA Extraction: Collect nasopharyngeal swabs or viral culture supernatant. Extract total viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

-

Reverse Transcription and PCR (RT-PCR):

-

Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase enzyme.

-

Amplify the full M gene segment (~1027 bp) via PCR. Utilize universal primers that target the highly conserved non-coding regions at the 3' and 5' ends of the segment to ensure amplification across different subtypes.

-

-

DNA Sequencing:

-

Sanger Sequencing: Purify the PCR product and sequence it using the same primers. This method identifies the dominant genetic sequence in the sample population.

-

Next-Generation Sequencing (NGS): For deeper analysis, use an amplicon-based NGS approach (e.g., Illumina COVIDSeq™ adapted for influenza). NGS provides high-throughput sequencing and can identify minor variants within the viral population, offering greater resolution.

-

-

Sequence Analysis:

-

Assemble and translate the nucleotide sequence to derive the amino acid sequence of the M1 and M2 proteins.

-

Perform multiple sequence alignment of the M2e region from various isolates using software such as MAFFT or ClustalW to compare them to a reference sequence (e.g., A/PR/8/34(H1N1)).

-

-

Phylogenetic Tree Construction:

-

Use the aligned M gene nucleotide sequences to construct a phylogenetic tree.

-

Employ algorithms like Neighbor-Joining or Maximum Likelihood available in software packages like MAFFT or MEGA (Molecular Evolutionary Genetics Analysis).

-

Visualize the tree using a tool like the Interactive Tree Of Life (iTOL) server to show the evolutionary divergence into host-specific lineages (e.g., human, avian, swine).

-

Protocol: Enzyme-Linked Immunosorbent Assay (ELISA) for M2e Antibody Binding

Objective: To functionally assess M2e conservation by measuring the cross-reactivity of M2e-specific antibodies to different M2e peptide variants.

Methodology:

-

Plate Coating: Coat 96-well microtiter plates with synthetic M2e peptides (e.g., human consensus, avian consensus, or specific variants) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

-

Washing and Blocking: Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

-

Primary Antibody Incubation: Add serially diluted primary antibodies (e.g., M2e-specific monoclonal antibody like 14C2, or serum from immunized animals) to the wells. Incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: After washing, add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that recognizes the primary antibody. Incubate for 1 hour at room temperature.

-

Detection: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. The OD value is proportional to the amount of antibody bound to the M2e peptide.

Protocol: Flow Cytometry for Surface M2 Expression

Objective: To verify the surface expression and antibody accessibility of the native M2 protein on cells infected with different influenza A strains.

Methodology:

-

Cell Culture and Infection: Seed a suitable mammalian cell line (e.g., MDCK or A549) in 6-well plates. Once confluent, infect the cells with different strains of influenza A virus (e.g., H1N1, H3N2) at a multiplicity of infection (MOI) of 1-5. Incubate for 12-18 hours.

-

Cell Harvesting and Staining:

-

Gently detach the cells using a non-enzymatic cell dissociation solution.

-

Wash the cells with FACS buffer (e.g., PBS with 2% FBS).

-

Incubate the cells with a primary M2e-specific monoclonal antibody for 30-60 minutes on ice.

-

Wash the cells and incubate with a fluorescently-labeled secondary antibody (e.g., FITC- or PE-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer.

-

Analyze the samples on a flow cytometer.

-

Gate on the live cell population and measure the fluorescence intensity. An increase in fluorescence compared to uninfected control cells indicates surface M2e expression.

-

Visualizations: Workflows and Pathways

Implications for Universal Vaccine and Drug Development

The profound conservation of the M2e sequence makes it a cornerstone candidate for universal influenza A vaccine development. Unlike HA-based vaccines that provide strain-specific immunity, an M2e-based vaccine aims to elicit an antibody response that can recognize virtually any influenza A virus strain. The primary mechanism of protection conferred by anti-M2e antibodies is not direct viral neutralization but rather the clearance of infected cells through Fc-receptor-mediated effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).

However, developing an effective M2e vaccine presents challenges. The peptide itself is poorly immunogenic and requires conjugation to a carrier protein (e.g., Hepatitis B core antigen, flagellin) or formulation with potent adjuvants to induce a robust and lasting immune response. Furthermore, the data on M2e variability, particularly the differences between human and avian-like strains, suggest that an optimal universal vaccine may need to incorporate multiple M2e consensus sequences to provide the broadest possible protection against all circulating and potentially pandemic influenza A viruses.

Beyond vaccines, the conserved M2e epitope is also a target for therapeutic monoclonal antibodies. Such antibodies could provide immediate, passive immunity for treating severe influenza infections.

Conclusion

The ectodomain of the influenza A M2 protein is one of the most highly conserved regions across all subtypes that infect humans. This conservation is the result of stringent genetic and functional constraints, coupled with low immune pressure during natural infection. While minor variations exist, particularly between long-circulating human strains and those of avian origin, the core M2e sequence remains remarkably stable. This stability establishes M2e as a leading candidate for the development of a universal influenza vaccine capable of providing broad protection and mitigating the impact of both seasonal epidemics and future pandemics. A thorough understanding of its sequence conservation, supported by robust experimental analysis, is critical for the rational design of these next-generation influenza countermeasures.

References

- 1. A sequencing and subtyping protocol for Influenza A and B viruses using Illumina® COVIDSeq™ Assay Kit [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. H3N2 influenza viruses in humans: Viral mechanisms, evolution, and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly conserved M2e and hemagglutinin epitope-based recombinant proteins induce protection against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

The Ectodomain of M2: A Linchpin in the Influenza A Virus Life Cycle and a Target for Universal Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The matrix protein 2 (M2) of the influenza A virus is a multifunctional, small integral membrane protein essential for the viral life cycle. Its external portion, the M2 ectodomain (M2e), a 23-amino acid peptide, has garnered significant attention due to its highly conserved nature across various influenza A subtypes. This high degree of conservation, in stark contrast to the rapidly mutating hemagglutinin (HA) and neuraminidase (NA) surface proteins, positions M2e as a prime target for the development of a universal influenza vaccine. This technical guide provides a comprehensive overview of the pivotal roles of M2e in viral entry, assembly, and budding. It further delves into the immunological mechanisms by which M2e-targeted antibodies confer protection and outlines key experimental methodologies employed in M2e research. This document aims to serve as a core resource for professionals engaged in influenza research and the development of novel antiviral therapeutics and vaccines.

Structure and Function of the M2 Protein

The influenza A M2 protein is a 97-amino acid, type III transmembrane protein that assembles into a homotetramer, forming a proton-selective ion channel.[1][2][3] The protein can be structurally and functionally divided into three domains:

-

N-terminal Ectodomain (M2e): This 23-amino acid segment is exposed on the virion surface and the surface of infected cells.[1][4] Its sequence is remarkably conserved among human influenza A viruses.

-

Transmembrane Domain: This domain forms the pore of the ion channel and is the target of adamantane antiviral drugs.

-

C-terminal Cytoplasmic Tail: This intracellular portion is involved in interactions with the matrix protein 1 (M1) and plays a role in virus assembly and budding.

The Role of M2e in the Viral Life Cycle

While the transmembrane domain's ion channel activity is its most well-characterized function, the M2e plays crucial, albeit more subtle, roles throughout the influenza A virus life cycle.

Viral Entry and Uncoating

During viral entry via endocytosis, the endosome becomes progressively acidified. This drop in pH triggers a conformational change in the HA protein, leading to membrane fusion, and activates the M2 proton channel. The influx of protons through the M2 channel into the virion interior is a critical step that weakens the interaction between the M1 protein and the viral ribonucleoproteins (vRNPs), facilitating the release of vRNPs into the cytoplasm for subsequent import into the nucleus and replication.

dot

Caption: Influenza A virus entry and uncoating pathway.

Viral Assembly and Budding

The M2 protein, including its ectodomain, is also implicated in the later stages of the viral life cycle: assembly and budding. M2 accumulates at the neck of the budding virion. The cytoplasmic tail of M2 interacts with the M1 protein, a crucial interaction for the proper incorporation of vRNPs into new virions. Furthermore, the amphipathic helix in the M2 cytoplasmic tail is thought to induce membrane curvature, a necessary step for the scission of the newly formed virion from the host cell membrane. While the direct role of M2e in this process is less defined, its presence as part of the whole M2 protein is essential for the protein's correct localization and function during budding.

Caption: Mechanism of M2e-antibody mediated ADCC.

Quantitative Data Summary

The following tables summarize key quantitative data related to the function of the M2 protein and the interaction with M2e-specific antibodies.

| Parameter | Value | Virus Strain/Condition | Reference |

| M2 Ion Channel Activity | |||

| pH of Activation (midpoint) | ~6.0 - 6.2 | Influenza A (general) | |

| pH of Activation (midpoint) | 6.1 ± 0.2 | Full-length M2 | |

| Proton Conductance | ~10-1000 protons/second | Varies by strain and method | |

| Proton Flux per Tetramer | 7.9 ± 0.7 H+/s | M2TM in LUVs at pH 5.0 | |

| Selectivity (H+ vs K+) | ~10^6 | pH in 7.0, pH out 6.5 | |

| M2e Antibody Binding | |||

| MAb 14C2 Binding Epitope | Residues 4-15 of M2e | A/Udorn/72 | |

| MAb 65 Plaque Reduction | Effective | A/Udorn/72, A/Hong Kong/68 | |

| MAb 65 Plaque Reduction | Not effective | Other tested strains |

Table 1: Quantitative data on M2 ion channel activity and M2e antibody interactions.

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of M2e.

Reverse Genetics for Influenza A Virus

Reverse genetics is a powerful tool used to generate recombinant influenza viruses with desired mutations, allowing for the study of specific gene functions. The most common method is the plasmid-based system.

Principle: This technique involves the transfection of cultured cells with a set of plasmids. Typically, eight plasmids are used, each encoding one of the influenza virus RNA segments flanked by RNA Polymerase I promoter and terminator sequences. Four additional plasmids encoding the viral polymerase proteins (PA, PB1, PB2) and nucleoprotein (NP) under the control of an RNA Polymerase II promoter are also co-transfected. This allows for the in vivo transcription and replication of the viral genome, leading to the assembly of infectious virus particles.

Methodology:

-

Plasmid Construction: The cDNAs of the eight influenza A virus genome segments are cloned into a bidirectional vector (e.g., pHW2000) containing both RNA Polymerase I and Polymerase II promoters. Mutations in M2e can be introduced into the M segment plasmid using site-directed mutagenesis. Plasmids for the expression of PA, PB1, PB2, and NP are also prepared.

-

Cell Culture: Co-cultures of human embryonic kidney (293T) cells, which are highly transfectable, and Madin-Darby canine kidney (MDCK) cells, which are susceptible to influenza virus infection, are prepared.

-

Transfection: The eight viral RNA-encoding plasmids and the four protein-expressing plasmids are co-transfected into the 293T/MDCK cell co-culture using a lipid-based transfection reagent.

-

Virus Rescue and Amplification: The transfected cells are incubated for 48-72 hours to allow for the generation of recombinant viruses. The cell culture supernatant containing the rescued virus is then harvested and can be amplified by infecting fresh MDCK cells.

-

Virus Characterization: The rescued virus is typically characterized by sequencing to confirm the desired mutations, and its phenotype is assessed through various assays such as plaque assays to determine viral titer and growth kinetics.

Plaque Reduction Neutralization Assay (PRNT)

The PRNT is used to quantify the titer of neutralizing antibodies in a serum sample. While M2e antibodies are typically non-neutralizing, some monoclonal antibodies have been shown to reduce plaque formation in certain viral strains.

Principle: This assay measures the ability of antibodies in a serum sample to reduce the number of plaques (zones of cell death) formed by a virus in a cell monolayer. The reduction in plaque number is proportional to the concentration of neutralizing antibodies.

Methodology:

-

Cell Seeding: A monolayer of susceptible cells (e.g., MDCK) is seeded in 6-well or 12-well plates and grown to confluency.

-

Serum Dilution: The serum sample to be tested is heat-inactivated and serially diluted.

-

Virus-Antibody Incubation: A standard amount of virus (e.g., 100 plaque-forming units) is mixed with each serum dilution and incubated for 1 hour at 37°C to allow antibodies to bind to the virus.

-

Infection: The cell monolayers are washed, and the virus-antibody mixtures are added to the cells and incubated for 1 hour to allow for viral adsorption.

-

Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

-

Incubation: The plates are incubated for 2-3 days to allow for plaque development.

-

Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

-

Titer Calculation: The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that causes a 50% or greater reduction in the number of plaques compared to the control (virus only).

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay is crucial for evaluating the primary protective mechanism of M2e-specific antibodies.

Principle: The ADCC assay measures the ability of antibodies to mediate the killing of target cells by effector cells. Target cells expressing the antigen of interest (M2e) are incubated with the antibody. Effector cells (e.g., NK cells) that express Fcγ receptors are then added. The binding of the antibody-coated target cells to the effector cells via the Fcγ receptor triggers the release of cytotoxic granules from the effector cells, leading to the lysis of the target cells. Cell lysis is typically quantified by measuring the release of a cytosolic enzyme like lactate dehydrogenase (LDH) or by using fluorescent dyes.

Methodology:

-

Preparation of Target Cells: A stable cell line expressing the influenza M2 protein (target cells) is established.

-

Preparation of Effector Cells: Effector cells, typically NK cells, are isolated from peripheral blood mononuclear cells (PBMCs) or a suitable cell line is used.

-

Assay Setup:

-

Target cells are seeded in a 96-well plate.

-

Serial dilutions of the M2e-specific antibody or control antibody are added to the target cells and incubated.

-

Effector cells are then added at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

-

-

Incubation: The plate is incubated for a defined period (e.g., 4-6 hours) to allow for cell lysis.

-

Detection of Cytotoxicity:

-

LDH Release Assay: The supernatant is collected, and the amount of LDH released from lysed target cells is measured using a colorimetric assay.

-

Fluorescence-based Assay: Target cells can be pre-loaded with a fluorescent dye (e.g., Calcein AM). Upon cell lysis, the dye is released, and the decrease in fluorescence is measured.

-

-

Data Analysis: The percentage of specific lysis is calculated using the following formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Experimental Release: Signal from target cells + effector cells + antibody.

-

Spontaneous Release: Signal from target cells + effector cells (no antibody).

-

Maximum Release: Signal from target cells lysed with a detergent.

-

dot

Caption: General workflow for M2e-based universal vaccine development.

Conclusion

The ectodomain of the influenza A M2 protein, M2e, represents a critical component in the viral life cycle, with roles in the initial stages of viral uncoating and the final steps of virion assembly and release. Its highly conserved sequence has made it a focal point of research for the development of a universal influenza vaccine. The primary protective mechanism of M2e-based immunity relies on the induction of non-neutralizing antibodies that trigger potent effector functions, such as ADCC. A thorough understanding of the structure and function of M2e, coupled with robust experimental methodologies, is paramount for the continued advancement of novel and broadly protective anti-influenza strategies. This guide provides a foundational resource for researchers dedicated to this important field of virology and immunology.

References

- 1. appertani.org [medpub.appertani.org]

- 2. Structure and Function of the Influenza A M2 Proton Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. M2e-Based Universal Influenza A Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reverse Genetics Approaches for the Development of Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Immunogenicity of the M2e Peptide in Human Influenza A Infection: A Technical Guide

Executive Summary

The ectodomain of the influenza A matrix 2 protein (M2e) is a highly conserved peptide sequence, making it a primary target for the development of a universal influenza vaccine. Understanding the natural immune response to M2e during human infection is critical for designing effective vaccine strategies. This technical guide provides an in-depth analysis of the humoral and cellular immunity elicited by M2e in the context of natural influenza A virus infection. It consolidates quantitative data on antibody and T-cell responses, details the experimental protocols used for their measurement, and illustrates key immunological pathways and workflows. Evidence indicates that while a single natural infection induces a weak M2e-specific immune response, repeated exposures boost this immunity, particularly in the adult population. The protective mechanisms are primarily mediated by non-neutralizing antibodies that engage in Fc-dependent effector functions, such as antibody-dependent cellular cytotoxicity (ADCC).

Introduction to M2e and its Immunological Significance

The influenza A virus matrix 2 (M2) protein is a 97-amino acid transmembrane protein that functions as a proton-selective ion channel, crucial for viral uncoating and replication.[1][2] Its extracellular domain, known as M2e, is a short peptide of 23 amino acids.[2][3] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, the M2e sequence is remarkably conserved across nearly all human influenza A strains that have circulated since 1918.[2] This conservation makes M2e an attractive candidate for a universal influenza vaccine capable of providing broad protection against diverse influenza A subtypes.

However, the natural immunogenicity of M2e is notably low. During a natural infection, the immune response is predominantly directed towards the more abundant and immunodominant HA and NA antigens. Despite this, the M2 protein is abundantly expressed on the surface of infected host cells, making M2e accessible to the host immune system and a target for antibody-mediated clearance. This guide explores the nuances of this suboptimal but significant natural immune response.

Humoral Immunity: The M2e-Specific Antibody Response

The antibody response to M2e following natural influenza infection is generally weak and of short duration. A primary infection, especially in immunologically naive individuals, often induces very poor or undetectable M2e-specific antibody titers. However, the dynamics of this response change significantly with age and repeated exposure.

Prevalence and Boosting of M2e Antibodies

Sequential exposure to different influenza A viruses appears to have a cumulative, boosting effect on M2e immunity. Studies analyzing seroprevalence during the 2009 H1N1 pandemic revealed that individuals with pre-existing M2e antibodies experienced a significant boost in their antibody titers following infection. In contrast, those without prior M2e immunity mounted a weak response, if any. Consequently, the seroprevalence of anti-M2e antibodies is observed to increase with age, reflecting a history of multiple influenza encounters.

Table 1: Summary of Studies on Natural M2e Antibody Responses in Humans

| Study Focus / Population Cohort | Key Findings | Quantitative Data Highlights | Reference(s) |

| 2009 H1N1 Pandemic Seroconversion | Seroprevalence of anti-M2 antibodies increased with age. Infection boosted pre-existing M2e humoral immunity. | Individuals with pre-existing antibodies showed a significant rise in titers post-infection. | |

| General Population Studies | M2e-specific antibodies are present in a significant portion of the adult population, suggesting induction by repeated natural infections. | Approximately half of people infected with influenza A produce anti-M2e antibodies. | |

| Experimental Pig Model | A primary H1N1 infection induced a very weak anti-M2e IgG response. | A subsequent heterosubtypic H3N2 infection increased anti-M2e IgG levels by over 10-fold. |

Mechanism of Antibody-Mediated Protection

M2e-specific antibodies are primarily non-neutralizing, meaning they do not typically block viral entry into host cells. Instead, their protective effect is mediated through the Fc portion of the antibody, which engages with Fc receptors (FcγR) on immune effector cells. This engagement triggers powerful clearance mechanisms targeting virus-infected cells, which express high levels of M2 protein on their surface.

The primary mechanisms include:

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Natural Killer (NK) cells recognize M2e-bound antibodies on infected cells and release cytotoxic granules, inducing apoptosis.

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytes engulf and destroy opsonized infected cells.

-

Complement-Dependent Cytotoxicity (CDC): The binding of antibodies to M2e can also activate the complement cascade, leading to the lysis of infected cells.

Experimental Protocol: M2e-Specific IgG ELISA

The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for detecting and quantifying M2e-specific antibodies in serum or plasma.

Objective: To measure the concentration of M2e-specific IgG antibodies.

Materials:

-

High-binding 96-well microplates (e.g., polystyrene).

-

Synthetic M2e peptide (consensus sequence SLLTEVETPIRNEWGCRCNDSSD).

-

Coating Buffer: Carbonate-Bicarbonate buffer, pH 9.6.

-

Wash Buffer: Phosphate-Buffered Saline with 0.05% Tween-20 (PBST).

-

Blocking Buffer: PBST with 5% non-fat dry milk or 1% Bovine Serum Albumin (BSA).

-

Human serum/plasma samples (heat-inactivated at 56°C for 30 min).

-

Secondary Antibody: HRP-conjugated anti-human IgG antibody.

-

Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution.

-

Stop Solution: 2M Sulfuric Acid (H₂SO₄).

-

Microplate reader (450 nm wavelength).

Methodology:

-

Coating: Dilute synthetic M2e peptide to 2-5 µg/mL in Coating Buffer. Add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

-

Washing (1): Decant the coating solution. Wash plates three times with 200 µL/well of Wash Buffer.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing (2): Repeat the wash step as in step 2.

-

Sample Incubation: Prepare serial dilutions of serum/plasma samples in Blocking Buffer (e.g., starting at 1:100). Add 100 µL of diluted samples to the wells. Include positive and negative controls. Incubate for 2 hours at 37°C.

-

Washing (3): Repeat the wash step as in step 2.

-

Secondary Antibody Incubation: Dilute the HRP-conjugated anti-human IgG antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 µL to each well. Incubate for 1 hour at room temperature.

-

Washing (4): Wash plates five times with Wash Buffer.

-

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

-

Stopping Reaction: Add 50 µL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.

-

Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 30 minutes of stopping the reaction. Antibody titer is determined as the reciprocal of the highest dilution giving an OD value above a pre-determined cutoff (e.g., 2-3 times the mean of negative controls).

Cellular Immunity: The M2e-Specific T-Cell Response

While humoral immunity to M2e has been more extensively studied, cellular immunity also plays a role. Natural influenza infection generates low levels of M2e-specific T-cells. Both CD4+ helper T-cells and CD8+ cytotoxic T-cells are activated, contributing to viral clearance. CD4+ T-cells are essential for providing help to B-cells for antibody production and affinity maturation, while CD8+ T-cells can directly kill infected cells.

Table 2: Summary of Studies on Natural M2e T-Cell Responses

| Study Focus / Model | Key Findings | Quantitative Data Highlights | Reference(s) |

| Murine Infection Model | Restimulation of splenocytes from H1N1-infected mice led to low levels of M2e-specific IFN-γ+ T cells. | Low frequency of responding cells confirms weak natural induction. | |

| M2e5x VLP Vaccine in Mice | M2e vaccination directed the activation of both CD4+ and CD8+ T-cells. | Significantly high levels of IFN-γ in CD4 T-cells were detected post-vaccination and challenge. | |

| T-Cell Deficient Mouse Models | Both CD4 and CD8 T-cells were found to play roles in clearing lung viral loads after M2e vaccination. | T-cell contributions are important for full protection, complementing the antibody response. |

Experimental Protocol: M2e-Specific T-Cell ELISpot

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to quantify the frequency of cytokine-secreting cells at the single-cell level, making it ideal for detecting rare antigen-specific T-cells.

Objective: To quantify M2e-specific T-cells by measuring their secretion of Interferon-gamma (IFN-γ).

Materials:

-

96-well PVDF membrane plates.

-

Sterile 70% ethanol.

-

Anti-human IFN-γ capture antibody.

-

Peripheral Blood Mononuclear Cells (PBMCs) isolated from human subjects.

-

Cell Culture Medium (e.g., RPMI-1640 with 10% FBS).

-

M2e peptide pool (overlapping peptides spanning the M2 sequence).

-

Positive Control: Phytohemagglutinin (PHA) or anti-CD3 antibody.

-

Negative Control: DMSO (peptide solvent) or irrelevant peptide.

-

Biotinylated anti-human IFN-γ detection antibody.

-

Streptavidin-Alkaline Phosphatase (ALP) or Streptavidin-HRP.

-

Substrate: BCIP/NBT for ALP or AEC for HRP.

-

ELISpot plate reader.

Methodology:

-

Plate Preparation: Pre-wet the PVDF membrane by adding 15 µL of 70% ethanol to each well for <1 minute. Wash five times with sterile PBS.

-

Coating: Dilute the anti-human IFN-γ capture antibody in sterile PBS. Add 100 µL to each well. Incubate overnight at 4°C.

-

Washing and Blocking: Decant coating antibody and wash plates. Block the membrane by adding 200 µL of cell culture medium to each well and incubating for at least 30 minutes at room temperature.

-

Cell Plating: Decant blocking medium. Add 2-3 x 10⁵ PBMCs in 100 µL of medium to each well.

-

Stimulation: Add 100 µL of medium containing the M2e peptide pool (final concentration ~1-5 µg/mL per peptide), positive control, or negative control to the respective wells.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 18-24 hours. Do not disturb the plate.

-

Cell Removal: Decant cells and wash the plate with PBST.

-

Detection Antibody: Add 100 µL of diluted biotinylated anti-human IFN-γ detection antibody. Incubate for 2 hours at room temperature.

-

Washing: Wash the plate with PBST.

-

Enzyme Conjugate: Add 100 µL of diluted Streptavidin-ALP or -HRP. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate with PBST, followed by a final wash with PBS.

-

Spot Development: Add 100 µL of substrate (e.g., BCIP/NBT). Monitor for the appearance of dark spots. Stop the reaction by washing thoroughly with distilled water once spots are of desired size and intensity.

-

Analysis: Allow the plate to dry completely. Count the spots in each well using an automated ELISpot reader. The results are expressed as Spot-Forming Cells (SFCs) per million PBMCs.

Factors Influencing M2e Immunogenicity

The magnitude and quality of the immune response to M2e are not uniform and are influenced by several host and pathogen factors. Understanding these variables is crucial for interpreting immunological data and for vaccine design.

-

Foreignness: The immune system must recognize the antigen as non-self. M2e is of viral origin and thus inherently foreign.

-

Molecular Size: M2e is a very small peptide (23 amino acids), which makes it poorly immunogenic on its own. This is a primary reason for the weak natural response. Vaccine strategies overcome this by linking M2e to larger carrier proteins or presenting it in arrays on virus-like particles (VLPs).

-

Host Genetic Factors: The host's genetic makeup, particularly the MHC/HLA haplotype, dictates how antigens are presented to T-cells, influencing the strength of the response.

-

Age: As noted, age is a significant factor, with older individuals generally having higher pre-existing M2e antibody levels due to a longer history of influenza exposure.

-

Prior Exposure / Pre-existing Immunity: This is the most critical factor. Pre-existing memory B-cells and T-cells specific for M2e are rapidly reactivated upon subsequent encounters, leading to a robust secondary (booster) immune response.

Conclusion and Implications for Vaccine Development

The natural immune response to the M2e peptide in humans is characterized by its low initial induction but significant potential for boosting upon re-exposure. While a single infection is insufficient to elicit a strong, protective response, cumulative encounters build a repertoire of M2e-specific memory B- and T-cells, particularly in the adult population. The primary protective mechanism relies on non-neutralizing antibodies that eliminate infected cells via ADCC and other Fc-mediated functions.

For drug and vaccine developers, these findings are critical:

-

Adjuvants and Carriers are Essential: The inherently low immunogenicity of the M2e peptide necessitates the use of advanced vaccine platforms, such as VLPs, nanoparticles, or fusion to potent immunogens, to induce a robust primary response.

-

Prime-Boost Strategies are Effective: The observation that subsequent infections boost natural M2e immunity strongly supports a prime-boost vaccination schedule to achieve high and durable antibody titers.

-

Inducing the Right Response: A successful M2e vaccine must elicit high titers of IgG antibodies capable of potent Fc-receptor engagement to drive ADCC and ADCP.

-

T-Cell Help is Important: Vaccine constructs should also engage T-helper cells to ensure robust B-cell activation and the development of long-term immune memory.

By mimicking and enhancing the boosting effect seen in natural serial infections, M2e-based vaccine candidates hold the promise of achieving universal protection against influenza A, a long-sought goal in public health.

References

- 1. M2e-Based Influenza Vaccines with Nucleoprotein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A single-shot vaccine approach for the universal influenza A vaccine candidate M2e - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced Immunogenicity of an Influenza Ectodomain Matrix-2 Protein Virus-like Particle (M2e VLP) Using Polymeric Microparticles for Vaccine Delivery - PMC [pmc.ncbi.nlm.nih.gov]

M2e as a Target for a Universal Influenza A Vaccine: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ectodomain of the influenza A matrix protein 2 (M2e) presents a compelling target for the development of a universal influenza A vaccine. Its high degree of conservation across various influenza A subtypes offers the potential for a single vaccine to provide broad and long-lasting protection, overcoming the limitations of current seasonal vaccines that require annual reformulation. This guide provides an in-depth technical overview of the core concepts, methodologies, and data related to the development of M2e-based universal influenza A vaccines. We will explore the immunological basis for M2e as a vaccine target, detail key experimental protocols, present quantitative data from preclinical and clinical studies, and visualize the complex biological pathways and experimental workflows involved.

The M2e Target: A Conserved Epitope

The influenza A virus matrix protein 2 (M2) is a 97-amino acid transmembrane protein that forms a tetrameric proton channel essential for viral replication.[1] The extracellular domain, M2e, is a short peptide of 23 amino acids.[2] Unlike the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, the M2e sequence is remarkably conserved across human, avian, and swine influenza A viruses.[3] This conservation is attributed to functional constraints on the M2 protein's role in viral uncoating and assembly. The N-terminal nine amino acids of M2e are almost absolutely conserved, making this region a primary focus for vaccine design.[4]

However, M2e is poorly immunogenic during natural infection, likely due to its small size and low abundance on the virion surface compared to HA and NA.[4] Therefore, successful M2e-based vaccines require strategies to enhance their immunogenicity, typically by presenting M2e in a multivalent format on a carrier molecule and co-administering it with potent adjuvants.

Vaccine Constructs and Delivery Platforms

A variety of platforms have been developed to enhance the immunogenicity of M2e and induce a robust and protective immune response.

-

Virus-Like Particles (VLPs): VLPs are a leading platform for M2e vaccine development. M2e can be genetically fused to a self-assembling protein, such as the Hepatitis B virus core antigen (HBcAg), to create particles that display M2e at a high density on their surface. This repetitive array mimics the presentation of antigens on a viral surface, effectively cross-linking B cell receptors and initiating a strong humoral immune response.

-

Recombinant Fusion Proteins: M2e can be fused to a larger, more immunogenic carrier protein. A notable example is the fusion of multiple copies of M2e to bacterial flagellin, a potent agonist of Toll-like receptor 5 (TLR5). This approach combines the antigen with a built-in adjuvant to stimulate a powerful innate immune response.

-

Multiple Antigenic Peptides (MAPs): Synthetic peptides can be constructed with a central lysine core branching out to display multiple copies of the M2e epitope. These MAPs can also incorporate T helper cell epitopes to further enhance the immune response.

-

Viral Vectors and DNA Vaccines: Live vectors, such as recombinant adenoviruses, and DNA vaccines have been engineered to express M2e. These platforms are particularly effective at inducing T-cell responses, which can contribute to viral clearance.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of M2e-based vaccine candidates has been evaluated in numerous preclinical and clinical studies. The following tables summarize key quantitative data from representative studies.

Preclinical Studies in Animal Models

| Vaccine Candidate | Animal Model | Adjuvant | Key Findings | Reference |

| M2e-MAP | BALB/c Mice | Freund's Adjuvant | Induced high M2e-specific IgG titers; protected against lethal challenge with PR8 (H1N1) virus. | |

| M2e-HBc VLP | Mice | None | Induced M2e-specific IgG and protected against challenge with multiple influenza A subtypes. | |

| rAdH5/M2e | BALB/c Mice | None | A single intranasal dose induced significantly higher M2e-specific antibodies and conferred more effective protection against heterologous H1N1 challenge compared to rAd encoding only M2e. | |

| M2e5x VLP | BALB/c and C57BL/6 mice | None | M2e5x VLP vaccination was superior to an HA VLP vaccine in conferring cross-protection against different influenza A subtypes. | |

| M2e-stalk protein | Adult and aged mice | Not specified | Induced broad protection against H1N1, H5N1, H9N2, H3N2, and H7N9 viruses. |

Clinical Trials in Humans

| Vaccine Candidate | Trial Phase | Adjuvant | Key Findings | Reference |

| ACAM-FLU-A (M2e-HBc) | Phase I | Aluminum hydroxide or QS-21 | Safe and well-tolerated. Induced anti-M2e antibodies in up to 90% of subjects. | |

| VAX102 (STF2.4xM2e) | Phase I | Flagellin (TLR5 ligand) | Safe at doses of 0.3 and 1.0 µg. Induced high levels of M2e-specific antibodies. In the 1.0 µg group, the geometric mean M2e antibody concentration was 1.7 µg/ml after the booster dose. |

Mechanisms of Protection and Signaling Pathways

The primary mechanism of protection conferred by M2e-based vaccines is not viral neutralization. Instead, it relies on the induction of M2e-specific antibodies, primarily IgG, which mediate the clearance of infected cells through antibody-dependent cellular cytotoxicity (ADCC).

Antibody-Dependent Cellular Cytotoxicity (ADCC)

Anti-M2e IgG antibodies bind to the M2e protein expressed on the surface of infected cells. The Fc portion of these antibodies is then recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic granules containing perforin and granzymes from the effector cells, leading to the apoptosis of the infected target cell.

Adjuvant-Induced Signaling: TLR5 Pathway

The use of adjuvants is critical for enhancing the immunogenicity of M2e vaccines. Flagellin, a component of bacterial flagella, is a potent adjuvant that activates the innate immune system through Toll-like receptor 5 (TLR5).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in M2e vaccine research.

M2e-Specific Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is for the quantification of M2e-specific antibodies in serum samples.

-

Plate Coating:

-

Coat 96-well high-binding polystyrene plates with a synthetic M2e peptide (e.g., 50 ng/well) in carbonate-bicarbonate buffer (pH 9.6).

-

Incubate overnight at 4°C.

-

-

Washing and Blocking:

-

Wash the plates three times with PBS containing 0.05% Tween 20 (PBS-T).

-

Block the plates with 5% non-fat dry milk in PBS for 1 hour at 37°C.

-

-

Sample Incubation:

-

Wash the plates three times with PBS-T.

-

Add serial dilutions of serum samples (starting at 1:100) to the wells and incubate for 2 hours at 37°C.

-

-

Secondary Antibody Incubation:

-

Wash the plates three times with PBS-T.

-

Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at 37°C.

-

-

Detection:

-

Wash the plates five times with PBS-T.

-

Add TMB substrate and incubate in the dark for 15-30 minutes.

-

Stop the reaction with 2N H₂SO₄.

-

-

Data Analysis:

-

Read the absorbance at 450 nm using a microplate reader.

-

Antibody titers are typically defined as the reciprocal of the highest dilution that gives an optical density (OD) value above a predetermined cut-off (e.g., twice the OD of pre-immune serum).

-

Interferon-γ (IFN-γ) ELISpot Assay for T-cell Responses

This protocol measures the frequency of M2e-specific IFN-γ-secreting T cells.

-

Plate Preparation:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute.

-

Wash the plate three times with sterile PBS.

-

Coat the plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

-

-

Cell Plating and Stimulation:

-

Wash the plate three times with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for 1 hour at 37°C.

-

Prepare splenocytes or peripheral blood mononuclear cells (PBMCs) from immunized animals.

-

Add 2x10⁵ to 4x10⁵ cells per well.

-

Stimulate the cells with an M2e peptide pool (e.g., 1-5 µg/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator. Include positive (e.g., Concanavalin A) and negative (medium only) controls.

-

-

Detection Antibody Incubation:

-

Wash the plates four times with PBS-T.

-

Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at 37°C.

-

-

Enzyme Conjugate and Substrate Addition:

-

Wash the plates four times with PBS-T.

-

Add streptavidin-alkaline phosphatase and incubate for 1 hour at 37°C.

-

Wash the plates four times with PBS-T.

-

Add BCIP/NBT substrate and incubate in the dark until spots develop.

-

-

Data Analysis:

-

Wash the plate with deionized water to stop the reaction and allow it to dry.

-

Count the spots using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

-

Influenza A Virus Challenge Model in Mice

This protocol evaluates the protective efficacy of an M2e vaccine in a mouse model.

-

Immunization:

-

Immunize mice (e.g., 6-8 week old BALB/c) with the M2e vaccine candidate or a placebo control according to the desired schedule (e.g., prime-boost regimen).

-

-

Anesthesia and Inoculation:

-

Two to four weeks after the final immunization, anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or ketamine/xylazine).

-

Intranasally inoculate the mice with a lethal dose (e.g., 5-10 LD₅₀) of a heterologous influenza A virus strain in a small volume (e.g., 30-50 µL).

-

-

Monitoring:

-

Monitor the mice daily for 14 days for weight loss and signs of morbidity.

-

Euthanize mice that lose more than 25-30% of their initial body weight.

-

-

Viral Load Determination:

-

On a predetermined day post-infection (e.g., day 4 or 5), euthanize a subset of mice from each group.

-

Harvest the lungs and homogenize them in PBS.

-

Determine the viral titer in the lung homogenates using a plaque assay or TCID₅₀ assay on Madin-Darby canine kidney (MDCK) cells.

-

-

Data Analysis:

-

Plot survival curves and mean body weight changes for each group.

-

Compare the lung viral titers between the vaccinated and control groups.

-

Experimental and Developmental Workflow

The development of an M2e-based universal influenza vaccine follows a structured workflow from initial design to clinical evaluation.

References

Unraveling the Shield: A Technical Guide to M2e-Mediated Immune Protection Against Influenza A

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the immune mechanisms conferred by the highly conserved ectodomain of the influenza A virus matrix 2 protein (M2e). This guide details the multifaceted immune response elicited by M2e-based vaccine candidates, providing a critical resource for the development of a universal influenza vaccine. The document outlines the key humoral and cellular pathways, presents quantitative data from preclinical studies, and provides detailed experimental protocols for assessing immunogenicity.

The core of M2e-mediated protection lies in its ability to induce non-neutralizing antibodies that orchestrate a potent attack against infected cells. Unlike traditional influenza vaccines that target the highly variable hemagglutinin (HA) and neuraminidase (NA) proteins, M2e offers a conserved target across most influenza A strains. This guide elucidates the primary mechanisms of this protection: antibody-dependent cell-mediated cytotoxicity (ADCC), antibody-dependent cellular phagocytosis (ADCP), and complement-dependent cytotoxicity (CDC).

The Dual Arms of M2e Immunity: A Detailed Look

M2e-based immunity engages both humoral and cellular arms of the immune system. While anti-M2e antibodies are the primary mediators of protection, T-cell responses are also induced and contribute to viral clearance and recovery.

Humoral Immunity: Upon vaccination, M2e antigens stimulate B cells to produce M2e-specific antibodies, predominantly of the IgG isotype. These antibodies are not capable of directly neutralizing the influenza virus. Instead, they bind to M2e proteins expressed on the surface of infected host cells. The Fc portion of these bound antibodies then engages with Fc receptors (FcγR) on various immune effector cells, triggering the clearance of infected cells.[1]

Key antibody-dependent effector functions include:

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Natural Killer (NK) cells are primary mediators of ADCC.[2] The engagement of their FcγRIII (CD16) receptors by M2e-bound IgG triggers the release of cytotoxic granules containing perforin and granzymes, inducing apoptosis in the infected cell.[2]

-

Antibody-Dependent Cellular Phagocytosis (ADCP): Macrophages and other phagocytic cells recognize M2e-opsonized infected cells via their Fcγ receptors. This interaction stimulates phagocytosis and subsequent destruction of the infected cell.

-

Complement-Dependent Cytotoxicity (CDC): The binding of M2e-specific antibodies to infected cells can also activate the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the cell surface, resulting in cell lysis.

Cellular Immunity: M2e-based vaccines also stimulate T-cell responses, which play a supportive and direct role in antiviral immunity.[3]

-

CD4+ T Helper Cells: M2e-specific CD4+ T cells are crucial for providing help to B cells, promoting antibody class switching to more effective isotypes like IgG2a in mice, and enhancing the overall humoral response.[4] They also contribute to the activation and expansion of CD8+ T cells.

-

CD8+ Cytotoxic T Lymphocytes (CTLs): M2e contains epitopes that can be presented by MHC class I molecules, leading to the activation of CD8+ T cells. These CTLs can directly recognize and kill infected cells expressing M2e-derived peptides.

Visualizing the Immune Cascade

To better illustrate the complex interactions involved in M2e-mediated immunity, the following diagrams depict the key signaling pathways and experimental workflows.

Caption: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Pathway.

Caption: Experimental Workflow for M2e-Specific Antibody ELISA.

Quantitative Assessment of M2e Immunogenicity

The efficacy of M2e-based vaccines is quantitatively assessed through a variety of immunological assays. The following tables summarize key data from preclinical studies in murine models.

| Vaccine Platform | Mouse Strain | M2e-Specific IgG Titer (Endpoint Titer) | Reference |

| M2e5x VLP | BALB/c | ~1:100,000 | |

| M2e5x VLP | C57BL/6 | ~1:10,000 | |

| Clec9A-M2e | C57BL/6 | >1:10,000 | |

| LPP-4M2eNP | BALB/c | 2.88 x 10^4 (at 6 weeks) |

| Vaccine Platform | Mouse Strain | Assay | Response Metric (SFU/10^6 cells) | Reference |

| M2e5x VLP | BALB/c | IFN-γ ELISpot (Lung) | ~250 | |

| M2e5x VLP | C57BL/6 | IFN-γ ELISpot (Lung) | ~100 | |

| M2e-T4 Phage | BALB/c | IFN-γ ELISpot (Spleen) | ~400 | |

| M2e-T4 Phage | BALB/c | IL-4 ELISpot (Spleen) | ~150 |

| Vaccine Platform | Mouse Strain | Challenge Virus | Protection Outcome | Reference |

| Clec9A-M2e | C57BL/6 | H1N1/PR8 | 62.5-87.5% survival | |

| M2e-PP (intranasal) | BALB/c | Not specified | Prevention of body weight loss and mortality | |

| M2e-PP (subcutaneous) | BALB/c | Not specified | Prevention of body weight loss and mortality |

Detailed Experimental Protocols

To facilitate the replication and standardization of research in this field, detailed protocols for key immunological assays are provided below.

Enzyme-Linked Immunosorbent Assay (ELISA) for M2e-Specific Antibodies

This protocol outlines the steps for quantifying M2e-specific IgG in serum samples.

-

Coating: Coat 96-well microplates with 100 µL/well of M2e peptide (1-5 µg/mL) in carbonate-bicarbonate buffer (pH 9.6). Incubate overnight at 4°C.

-

Washing: Wash plates three times with 200 µL/well of PBS containing 0.05% Tween 20 (PBST).

-

Blocking: Block non-specific binding sites by adding 200 µL/well of 5% non-fat dry milk or 1% BSA in PBST. Incubate for 1-2 hours at room temperature.

-

Sample Incubation: Wash plates three times with PBST. Add 100 µL/well of serially diluted serum samples in blocking buffer. Incubate for 2 hours at room temperature.

-

Secondary Antibody Incubation: Wash plates three times with PBST. Add 100 µL/well of HRP-conjugated goat anti-mouse IgG diluted in blocking buffer. Incubate for 1 hour at room temperature.

-

Detection: Wash plates five times with PBST. Add 100 µL/well of TMB substrate solution. Incubate in the dark for 15-30 minutes.

-

Stopping Reaction: Add 50 µL/well of 2N H₂SO₄ to stop the reaction.

-

Reading: Read the optical density at 450 nm using a microplate reader.

Interferon-Gamma (IFN-γ) ELISpot Assay for T-Cell Responses

This protocol details the procedure for enumerating M2e-specific IFN-γ-secreting cells.

-

Plate Preparation: Pre-wet a 96-well PVDF membrane plate with 35% ethanol for 1 minute, then wash three times with sterile PBS. Coat the plate with anti-mouse IFN-γ capture antibody overnight at 4°C.

-

Cell Plating: Wash the plate three times with sterile PBS and block with RPMI medium containing 10% FBS for at least 30 minutes at 37°C. Prepare a single-cell suspension of splenocytes or lung-infiltrating lymphocytes. Add 2x10^5 to 5x10^5 cells per well.

-

Stimulation: Add M2e peptide (5-10 µg/mL) to the respective wells. Use a mitogen (e.g., Concanavalin A) as a positive control and medium alone as a negative control. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Detection Antibody: Wash the plate four times with PBST. Add biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

-